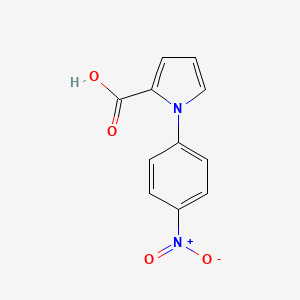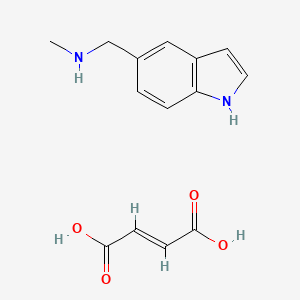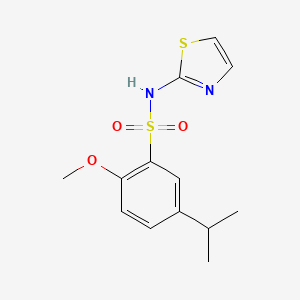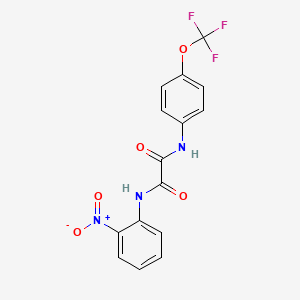
Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride” is a chemical compound with the empirical formula C7H13N3 . It is also known as 3- (2-methyl-1H-imidazol-1-yl)propylamine . The CAS number for this compound is 2258-21-1 .
Molecular Structure Analysis
The molecular weight of this compound is 139.20 . The SMILES string representation is Cc1nccn1CCCN , and the InChI key is NDUDHWBKFFJGMA-UHFFFAOYSA-N . These representations provide a way to visualize the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.517 and a density of 1.028 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Research indicates that compounds related to Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate; dihydrochloride have been used in the synthesis of various chemically active compounds. For instance, imidazole derivatives have been created using amino acid esters, leading to products like 2,3-dihydro-1H-imidazole-2-thione derivatives and 2,3-bis(imidazolyl)propanoates, highlighting their potential in synthetic organic chemistry (Jasiński et al., 2008).
Antimicrobial and Cytotoxic Activity
Some derivatives of imidazole, closely related to the mentioned compound, have been synthesized and tested for antimicrobial and cytotoxic properties. For example, azetidine-2-one derivatives of 1H-benzimidazole exhibited significant antibacterial activity and some compounds demonstrated cytotoxic activity in vitro (Noolvi et al., 2014).
Corrosion Inhibition
Imidazole derivatives have also been explored as corrosion inhibitors. Research shows that amino acid-based imidazolium zwitterions have been synthesized and used as corrosion inhibitors for mild steel, demonstrating high inhibition efficiency (Srivastava et al., 2017).
Medicinal Chemistry
Compounds structurally similar to Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate; dihydrochloride have been utilized in medicinal chemistry. For instance, research on 2-(2-amino-4-imidazolyl)ethylamine, a compound with histamine-like properties, showcases the potential of such molecules in pharmacological applications (Vitali et al., 1984).
Chemical Reactivity Studies
Studies on the reactivity of imidazole derivatives reveal their potential for forming various chemically active molecules. Research on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, for example, led to the formation of multiple heterocyclic compounds, demonstrating the versatility of imidazole derivatives in chemical synthesis (Sokolov & Aksinenko, 2010).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has a flash point of > 110 °C . The GHS hazard pictograms are GHS05, GHS07 . The hazard statements are H302 - H314 , and the precautionary statements are P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .
Eigenschaften
IUPAC Name |
methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)6(3-9)2-7-4-10-5-11-7;;/h4-6H,2-3,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLMDDHHKUUERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2891470.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)




![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
